N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
N-(4-Methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core. Key structural features include:
- A 4-methoxyphenyl group attached to the carboxamide nitrogen, which may enhance lipophilicity and influence receptor binding.
Below, we compare its structural and functional attributes with related compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-14-4-2-13(3-5-14)19-17(20)12-6-8-18-16(10-12)22-15-7-9-23-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUPTGPMHJAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and 4-methoxyaniline.
Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via a nucleophilic substitution reaction using thiolane and a suitable leaving group on the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiolan-3-yloxy group to a thiol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic molecule that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its potential biological activities, synthesis methods, and relevant case studies.
Structure
The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity. The compound can be represented by the following chemical formula:
- Molecular Formula : CHNOS
Physical Properties
- Molecular Weight : Approximately 273.35 g/mol
- Solubility : Likely moderate solubility in organic solvents due to the presence of hydrophobic (thiolan and phenyl) and polar (pyridine and carboxamide) regions.
Reaction Conditions
Specific conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity. For instance, reactions may need to be performed under inert atmospheres or at controlled temperatures to prevent degradation.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural features, which suggest interactions with biological targets such as enzymes or receptors.
Potential Mechanisms of Action
- Ion Channel Modulation : Similar compounds have been identified as activators of potassium channels, which could indicate a role in cardiovascular or neurological applications .
- Anticancer Activity : The compound's ability to interact with cellular pathways may position it as a candidate for anticancer therapies, particularly against specific tumor types.
Case Studies
- KCNQ1 Channel Activation : A related compound was shown to activate KCNQ1 channels selectively, suggesting that modifications in the pyridine structure could enhance selectivity and potency against other ion channels .
- Inhibition Studies : Research into similar compounds has highlighted their potential as inhibitors in various biochemical pathways, including those involved in cancer cell proliferation and survival .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyridine-4-Carboxamide Derivatives
2-Chloro-N-(2-Methoxyphenyl)Pyridine-4-Carboxamide ()
- Structure : Differs in substituent positions:
- 2-Chloro on pyridine vs. 2-(thiolan-3-yloxy) .
- 2-Methoxyphenyl vs. 4-methoxyphenyl on the carboxamide.
- The 2-methoxyphenyl group introduces steric hindrance near the carboxamide, possibly altering binding affinity compared to the 4-methoxyphenyl isomer .
N,N-Bis(Propan-2-yl)Pyridine-4-Carboxamide ()
- Structure : Features isopropyl groups on the carboxamide nitrogen instead of a 4-methoxyphenyl.
- Impact: The bulky isopropyl groups may reduce solubility but increase metabolic stability compared to the aromatic 4-methoxyphenyl moiety.
2-(4-Methylpiperazin-1-yl)-N-[6-(1-Methyl-1H-Pyrazol-4-yl)Isoquinolin-3-yl]Pyridine-4-Carboxamide ()
- Structure: Contains a piperazine substituent and an isoquinoline group, unlike the thiolan ether and 4-methoxyphenyl.
- Impact :
Acetamide-Based Analogs ()
Compounds such as N-(6-Methoxybenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide share the 4-methoxyphenyl group but differ in core structure:
4-Methoxyphenyl-Containing Compounds ()
Formoterol-Related Compound C ()
- Structure: Contains a 4-methoxyphenethyl group linked to an ethanolamine core.
1-[(4-Methoxyphenyl)Methyl]-1,2,3,6-Tetrahydropyridazine-3,6-Dione ()
Critical Insights
- Substituent Position : The 4-methoxyphenyl group (vs. 2- or 3-methoxy) optimizes electronic and steric profiles for target engagement.
- Heterocyclic Ethers : The thiolan-3-yloxy group offers a unique balance of lipophilicity and stereoelectronic effects compared to chloro or piperazine substituents.
- Core Scaffold : Pyridine-4-carboxamide derivatives exhibit versatility, with substituents dictating target selectivity (e.g., kinases vs. receptors).
Biological Activity
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C15H17N2O2S
- Molecular Weight : 287.37 g/mol
This compound features a pyridine ring, a thiolane moiety, and a methoxyphenyl group, which contribute to its unique biological properties.
Understanding the biological activity of this compound involves examining its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of myeloperoxidase (MPO), which is implicated in autoimmune diseases and cardiovascular disorders .
- Receptor Modulation : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
Antioxidant Activity
Research has indicated that this compound exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
